molecular formula C9H18 B1583165 1-Ethyl-2-methylcyclohexane CAS No. 3728-54-9

1-Ethyl-2-methylcyclohexane

Cat. No.: B1583165
CAS No.: 3728-54-9
M. Wt: 126.24 g/mol
InChI Key: XARGIVYWQPXRTC-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylcyclohexane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclohexane, where an ethyl group and a methyl group are substituted at the first and second positions, respectively. This compound is part of the larger family of substituted cyclohexanes, which are known for their conformational flexibility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexane, an ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding aromatic compounds or through the use of Grignard reagents. The reaction conditions typically include controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine or bromine under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products:

    Oxidation: 1-Ethyl-2-methylcyclohexanol, 1-ethyl-2-methylcyclohexanone.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

1-Ethyl-2-methylcyclohexane finds applications in various fields:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its effects on biological membranes and as a model compound in conformational analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilicity.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in lubricants and plasticizers.

Comparison with Similar Compounds

  • 1-Methylcyclohexane
  • 1-Ethylcyclohexane
  • 2-Methylcyclohexane

Comparison: 1-Ethyl-2-methylcyclohexane is unique due to the presence of both ethyl and methyl groups, which influence its conformational stability and reactivity. Compared to 1-methylcyclohexane, it has a higher steric hindrance, affecting its chemical behavior. The presence of the ethyl group makes it bulkier than 2-methylcyclohexane, leading to different reactivity patterns and applications.

Properties

IUPAC Name

1-ethyl-2-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARGIVYWQPXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863258
Record name 1-Ethyl-2-methylcyclohexane
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name Cyclohexane, 1-ethyl-2-methyl-, cis-
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CAS No.

3728-54-9, 4923-77-7, 4923-78-8
Record name Cyclohexane, 1-ethyl-2-methyl-
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Record name Cyclohexane, 1-ethyl-2-methyl-, cis-
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Record name Cyclohexane, 1-ethyl-2-methyl-, trans-
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Record name 1-Ethyl-2-methylcyclohexane
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Record name 1-Ethyl-2-methylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2-methylcyclohexane
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1-Ethyl-2-methylcyclohexane
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1-Ethyl-2-methylcyclohexane
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1-Ethyl-2-methylcyclohexane
Reactant of Route 6
1-Ethyl-2-methylcyclohexane

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